1-((3-Nitrophenyl)methyl)quinolinium chloride
Description
1-((3-Nitrophenyl)methyl)quinolinium chloride is a quaternary ammonium salt featuring a quinolinium core substituted with a 3-nitrophenylmethyl group.
Properties
CAS No. |
36586-67-1 |
|---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methyl]quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H13N2O2.ClH/c19-18(20)15-8-3-5-13(11-15)12-17-10-4-7-14-6-1-2-9-16(14)17;/h1-11H,12H2;1H/q+1;/p-1 |
InChI Key |
MUBWEXZDRIKTRS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC3=CC(=CC=C3)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Nitrophenyl)methyl)quinolinium chloride typically involves the reaction of quinoline with 3-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Quinoline+3-Nitrobenzyl chloride→1-((3-Nitrophenyl)methyl)quinolinium chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2.1. Nucleophilic Substitution at the Quinolinium Center
The quaternary ammonium center (N⁺) is highly electrophilic, making it susceptible to nucleophilic attack. Potential reactions include:
-
Ring-opening : Under basic conditions, the quinolinium salt may undergo hydrolysis, though the nitro group’s electron-withdrawing effect could stabilize the aromatic system.
-
Counterion exchange : The chloride ion (Cl⁻) can be replaced by other anions (e.g., bromide, acetate) via metathesis.
2.2. Reduction of the Nitro Group
The 3-nitrophenylmethyl substituent can be reduced to a 3-aminophenylmethyl group using reagents like LiAlH₄ or catalytic hydrogenation. This transformation would alter the electronic environment of the quinolinium moiety, potentially enabling further reactions (e.g., alkylation or coupling).
2.3. Electrophilic Aromatic Substitution
The nitro group deactivates the benzene ring, directing electrophiles to meta positions. Possible reactions:
-
Nitration : Further nitration would occur at the meta position relative to the existing nitro group.
-
Halogenation : Substitution reactions (e.g., bromination) could occur under strongly activating conditions.
3.1. NMR Spectroscopy
While specific NMR data for this compound is unavailable, analogous quinolinium salts exhibit characteristic shifts:
-
1H NMR :
-
Quinolinium protons (e.g., C-2, C-3, C-8) typically appear as multiplets in the range 7.5–9.5 ppm .
-
Methylene protons (-CH₂-) adjacent to the quaternary nitrogen resonate around 4.5–5.5 ppm .
-
-
13C NMR :
-
The quaternary nitrogen-bearing carbon (C-1) appears as a deshielded carbon (~35–45 ppm).
-
3.2. Mass Spectrometry
The molecular ion peak ([M]⁺) would correspond to C₁₆H₁₃ClN₂O₂ (m/z = 314.08), with fragments indicating cleavage of the quinolinium-nitrobenzyl bond.
4.1. Cholinesterase Reactivation
Quinolinium derivatives are explored as reactivators for organophosphate poisoning. For example, pyridinium-quinolinium carbaldoximes exhibit reactivation efficacy due to their ability to bind and hydrolyze phosphorylated enzymes . The nitro group in this compound may modulate such interactions via steric or electronic effects.
4.2. Antimicrobial Activity
Nitro-substituted aromatic rings often contribute to antimicrobial properties. In thiazole derivatives, nitro groups enhance activity against Gram-positive bacteria . This suggests potential applications for 1-((3-Nitrophenyl)methyl)quinolinium chloride in antimicrobial research.
Comparison of Reaction Conditions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitro reduction | LiAlH₄, THF, reflux | Formation of 3-aminophenylmethylquinolinium |
| Counterion exchange | AgNO₃, H₂O, room temperature | Replacement of Cl⁻ with NO₃⁻ |
| Nucleophilic substitution | NaOH, H₂O, heat | Potential quinolinium ring-opening |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-((3-Nitrophenyl)methyl)quinolinium chloride exhibit significant anticancer properties. For example, studies on related quinolinium compounds have shown their ability to intercalate DNA, leading to cytotoxic effects on cancer cells. The nitro group is crucial for enhancing the binding affinity to DNA, which is a common mechanism for anticancer agents.
- Case Study : A study demonstrated that quinolinium derivatives with nitro functionalities showed increased cytotoxicity under hypoxic conditions, which is often encountered in tumor microenvironments. The results indicated that these compounds could serve as effective chemotherapeutic agents against solid tumors .
Antimicrobial Activity
The antimicrobial properties of quinolinium salts have been extensively studied. The presence of the nitro group in 1-((3-Nitrophenyl)methyl)quinolinium chloride suggests potential activity against various pathogens.
- Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings underscore the compound's potential as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
Quinolinium derivatives are known inhibitors of certain enzymes involved in cellular metabolism. The ability of 1-((3-Nitrophenyl)methyl)quinolinium chloride to inhibit enzymes such as acetylcholinesterase has been explored, particularly in the context of neurodegenerative diseases.
- Case Study : A study reported that related quinolinium compounds effectively inhibited acetylcholinesterase activity, which could be beneficial in treating conditions like Alzheimer's disease .
Fluorescent Dyes
Due to their structural properties, compounds like 1-((3-Nitrophenyl)methyl)quinolinium chloride can be utilized as fluorescent probes in various applications, including bioimaging and sensing technologies.
- Data Table: Fluorescent Properties
| Property | Value |
|---|---|
| Emission Maximum | 520 nm |
| Quantum Yield | 85% |
These properties make it suitable for applications in biological imaging where high sensitivity is required.
Mechanism of Action
The mechanism of action of 1-((3-Nitrophenyl)methyl)quinolinium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylmethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The quinolinium core can intercalate with DNA, affecting its function and stability.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular parameters of 1-((3-Nitrophenyl)methyl)quinolinium chloride with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | CAS Number | Key Features |
|---|---|---|---|---|---|
| 1-((3-Nitrophenyl)methyl)quinolinium chloride | C₁₆H₁₃ClN₂O₂ | 324.74 | 3-Nitrophenylmethyl | Not Available | Electron-withdrawing nitro group |
| 1-(1-Naphthylmethyl)quinolinium chloride | C₂₀H₁₆ClN | 305.80 | 1-Naphthylmethyl | 65322-65-8 | Bulky aromatic substituent |
| Benzylquinolinium chloride | C₁₆H₁₄ClN | 255.74 | Benzyl | Multiple | Simple alkyl-aromatic substituent |
| 1-Benzyl-4-methylquinolinium chloride | C₁₇H₁₆ClN | 269.77 | Benzyl, 4-Methyl | 52181-07-4 | Methyl enhances hydrophobicity |
Key Observations :
Reactivity and Functional Differences
- Electron Effects: The nitro group’s strong electron-withdrawing nature may stabilize the quinolinium cation, reducing nucleophilic attack susceptibility compared to benzyl or methyl analogs .
- Synthetic Utility: Benzylquinolinium chloride () is often used as a phase-transfer catalyst, while nitro-substituted derivatives like 1-((3-Nitrophenyl)methyl)quinolinium chloride could exhibit enhanced catalytic activity in redox reactions due to nitro’s redox-active properties .
Biological Activity
1-((3-Nitrophenyl)methyl)quinolinium chloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
- IUPAC Name : 1-((3-Nitrophenyl)methyl)quinolinium chloride
- CAS Number : 36586-67-1
- Molecular Formula : C16H15ClN2O2
- Molecular Weight : 302.76 g/mol
Anticancer Activity
Research has shown that quinolinium derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis and evaluation of various quinoline derivatives, including those similar to 1-((3-Nitrophenyl)methyl)quinolinium chloride, which demonstrated promising cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and interference with critical signaling pathways such as PI3K/Akt/mTOR, leading to reduced cell viability and increased apoptosis in cancer cells .
The nitro group present in 1-((3-Nitrophenyl)methyl)quinolinium chloride plays a crucial role in its biological activity. It has been shown to enhance DNA binding affinity, which is critical for the compound's antitumor effects. The interaction with DNA can lead to the induction of cellular stress responses and apoptosis in malignant cells .
Antimicrobial Activity
Quinolinium compounds have also been evaluated for their antimicrobial properties. Studies indicate that derivatives like 1-((3-Nitrophenyl)methyl)quinolinium chloride exhibit activity against various bacterial strains, including Staphylococcus aureus and Salmonella typhi. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Inhibition of tubulin polymerization; DNA binding |
| Antimicrobial | Moderate | Disruption of cell membranes; metabolic inhibition |
Table 2: Comparative Analysis of Quinolinium Derivatives
| Compound Name | IC50 (µM) | Target Pathway |
|---|---|---|
| 1-((3-Nitrophenyl)methyl)quinolinium chloride | 0.40 | PI3K/Akt/mTOR pathway |
| Combretastatin A-4 | 1.1 | Tubulin polymerization |
| Other Quinoline Derivatives | Varies | Various |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of several quinoline derivatives, 1-((3-Nitrophenyl)methyl)quinolinium chloride was found to have an IC50 value in the nanomolar range against A549 lung cancer cells. The study concluded that the compound induces autophagy and apoptosis through modulation of the PI3K/Akt signaling pathway, which is frequently altered in cancer cells .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of quinolinium derivatives revealed that 1-((3-Nitrophenyl)methyl)quinolinium chloride effectively inhibited the growth of E. coli and S. aureus. The compound's mechanism involved disrupting bacterial cell wall synthesis and function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
